molecular formula C18H21BrN4O B2458941 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one CAS No. 2109239-64-5

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one

カタログ番号: B2458941
CAS番号: 2109239-64-5
分子量: 389.297
InChIキー: AKIQOWUQIKRBTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one is a useful research compound. Its molecular formula is C18H21BrN4O and its molecular weight is 389.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one (CAS Number: 2108362-85-0) is a novel azabicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological profile, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4OC_{20}H_{26}N_{4}O, with a molecular weight of 370.5 g/mol. Its structure includes a triazole moiety and an azabicyclo[3.2.1]octane core, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H26N4O
Molecular Weight370.5 g/mol
CAS Number2108362-85-0
StructureStructure

The compound exhibits significant inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the metabolism of endocannabinoids and other lipid mediators. Inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic effects . The IC50 value for this compound against human NAAA has been reported at low nanomolar concentrations (e.g., IC50 = 0.042 μM) .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the azabicyclo structure can significantly influence the potency and selectivity of the compound. For instance, variations in substituents on the phenyl ring have been shown to enhance biological activity, with specific configurations yielding better inhibition profiles against NAAA .

In Vitro Studies

In vitro assays have demonstrated that this compound not only inhibits NAAA but also shows selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase with lower inhibition percentages at higher concentrations (25% and 34% at 30 μM respectively) . These findings suggest a potential for broader therapeutic applications beyond inflammation management.

In Vivo Pharmacological Data

In vivo studies have further corroborated the anti-inflammatory effects observed in vitro. Administration of the compound in animal models resulted in reduced edema and pain behaviors associated with inflammatory conditions, indicating its potential utility as a therapeutic agent for pain management .

科学的研究の応用

Anticancer Properties

Recent studies have demonstrated the potential of this compound in anticancer applications. For instance, research has indicated that derivatives containing triazole rings exhibit significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (LNCaP) cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets in cancer pathways .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .

Neurological Applications

Given its structural similarity to known neuroactive compounds, this compound may interact with neurotransmitter receptors, potentially modulating their activity. This aspect opens avenues for research into its use in treating neurological disorders such as anxiety and depression .

Synthesis and Mechanism of Action

The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one typically involves multi-step organic reactions. The initial steps focus on constructing the azabicyclo framework followed by the introduction of the triazole moiety through cycloaddition reactions. The final product is often isolated as a hydrochloride salt to enhance stability and solubility .

In terms of its mechanism of action, it is believed that the triazole ring can form coordination complexes with metal ions within biological systems, influencing various biochemical pathways. This interaction may lead to altered cellular responses that contribute to its therapeutic effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Anticancer Study : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability across multiple lines, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In another study, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics, indicating its potential use in treating bacterial infections .

特性

IUPAC Name

3-(2-bromophenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c19-17-4-2-1-3-13(17)5-8-18(24)22-14-6-7-15(22)12-16(11-14)23-20-9-10-21-23/h1-4,9-10,14-16H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIQOWUQIKRBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。